molecular formula C24H23ClN2O3 B12007602 2-(3-Chlorophenoxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide CAS No. 767314-40-9

2-(3-Chlorophenoxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide

Katalognummer: B12007602
CAS-Nummer: 767314-40-9
Molekulargewicht: 422.9 g/mol
InChI-Schlüssel: UTDCUFQRWGBJKO-CVKSISIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of 3-Chlorophenoxypropanohydrazide: This step involves the reaction of 3-chlorophenol with propanohydrazide under basic conditions.

    Benzylidene Formation: The intermediate is then reacted with 4-((4-methylbenzyl)oxy)benzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Chlorophenoxy)propanohydrazide
  • N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide
  • 3-Chlorophenoxybenzylidenepropanohydrazide

Uniqueness

2-(3-Chlorophenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

767314-40-9

Molekularformel

C24H23ClN2O3

Molekulargewicht

422.9 g/mol

IUPAC-Name

2-(3-chlorophenoxy)-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide

InChI

InChI=1S/C24H23ClN2O3/c1-17-6-8-20(9-7-17)16-29-22-12-10-19(11-13-22)15-26-27-24(28)18(2)30-23-5-3-4-21(25)14-23/h3-15,18H,16H2,1-2H3,(H,27,28)/b26-15+

InChI-Schlüssel

UTDCUFQRWGBJKO-CVKSISIWSA-N

Isomerische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=CC(=CC=C3)Cl

Kanonische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.